Imperialone Imperialone It is a medium-lasting and selective M2 muscarinic receptors antagonist (potency is intermediate between that of Imperialine and L6032/L6033 chloro-Imperialines). Steroidal Alkaloid , derivative of Imperialine extracted from Petilium eduardi.
It presents a M2-selective activity: ED50 on rats under anaesthesia (i.v.) is 0.019 mg/kg (77.5% of Atropine activity). On the other muscarinic receptor subtypes, the effects of Imperialone are the following: - M4 receptors from rat intestine, EC50 = 7.4 10-8 g/ml (4.8% of Atropine activity). - M3 receptors from rat salivary glands, ED50 = 16.2 mg/kg (0.027 % of Atropine activity). Imperialone is more potent and presents a 3 to 5 times longer M2 cholinoblocking effect than Imperialine at similar concentration. Therefore, it can be considered as a medium-acting cholinoblocker.
IMPERIALONE(cas 61989-75-1) is a medium-lasting and selective M2 muscarinic receptors antagonist (potency is intermediate between that of L6008 Imperialine and L6032/L6033 chloro-Imperialines). Steroidal Alkaloid, derivative of Imperialine extracted from Petilium eduardi. It presents a M2-selective activity: ED50 on rats under anaesthesia (i.v.) is 0.019 mg/kg (77.5% of Atropine activity). On the other muscarinic receptor subtypes, the effects of Imperialone are the following: - M4 receptors from rat intestine, EC50 = 7.4 10-8 g/ml (4.8% of Atropine activity). - M3 receptors from rat salivary glands, ED50 = 16.2 mg/kg (0.027 % of Atropine activity). Imperialone is more potent and presents a 3 to 5 times longer M2 cholinoblocking effect than L6008 Imperialine at similar concentration. Therefore, it can be considered as a medium-acting cholinoblocker.
Brand Name: Vulcanchem
CAS No.: 61989-75-1
VCID: VC0000076
InChI: InChI=1S/C27H41NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15,17-23,25,31H,4-14H2,1-3H3/t15-,17+,18+,19-,20-,21+,22-,23+,25-,26+,27+/m0/s1
SMILES: CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(=O)C6)C)(C)O
Molecular Formula: C27H41NO3
Molecular Weight: 427.629

Imperialone

CAS No.: 61989-75-1

VCID: VC0000076

Molecular Formula: C27H41NO3

Molecular Weight: 427.629

Purity: 97% (TLC)

* For research use only. Not for human or veterinary use.

Imperialone - 61989-75-1

Description It is a medium-lasting and selective M2 muscarinic receptors antagonist (potency is intermediate between that of Imperialine and L6032/L6033 chloro-Imperialines). Steroidal Alkaloid , derivative of Imperialine extracted from Petilium eduardi.
It presents a M2-selective activity: ED50 on rats under anaesthesia (i.v.) is 0.019 mg/kg (77.5% of Atropine activity). On the other muscarinic receptor subtypes, the effects of Imperialone are the following: - M4 receptors from rat intestine, EC50 = 7.4 10-8 g/ml (4.8% of Atropine activity). - M3 receptors from rat salivary glands, ED50 = 16.2 mg/kg (0.027 % of Atropine activity). Imperialone is more potent and presents a 3 to 5 times longer M2 cholinoblocking effect than Imperialine at similar concentration. Therefore, it can be considered as a medium-acting cholinoblocker.
IMPERIALONE(cas 61989-75-1) is a medium-lasting and selective M2 muscarinic receptors antagonist (potency is intermediate between that of L6008 Imperialine and L6032/L6033 chloro-Imperialines). Steroidal Alkaloid, derivative of Imperialine extracted from Petilium eduardi. It presents a M2-selective activity: ED50 on rats under anaesthesia (i.v.) is 0.019 mg/kg (77.5% of Atropine activity). On the other muscarinic receptor subtypes, the effects of Imperialone are the following: - M4 receptors from rat intestine, EC50 = 7.4 10-8 g/ml (4.8% of Atropine activity). - M3 receptors from rat salivary glands, ED50 = 16.2 mg/kg (0.027 % of Atropine activity). Imperialone is more potent and presents a 3 to 5 times longer M2 cholinoblocking effect than L6008 Imperialine at similar concentration. Therefore, it can be considered as a medium-acting cholinoblocker.
CAS No. 61989-75-1
Product Name Imperialone
Molecular Formula C27H41NO3
Molecular Weight 427.629
IUPAC Name (1R,2S,6S,9S,10R,11R,14S,15S,18S,23R,24S)-10-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-dione
Standard InChI InChI=1S/C27H41NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15,17-23,25,31H,4-14H2,1-3H3/t15-,17+,18+,19-,20-,21+,22-,23+,25-,26+,27+/m0/s1
Standard InChIKey HIDAYMRWVVNXAO-GIYMPXGUSA-N
SMILES CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(=O)C6)C)(C)O
Appearance Powder
Purity 97% (TLC)
Reference - Nurridinov et al., Chem. Nat. Comp. (1968). 333 - Mirzaev, unbublished results.
PubChem Compound 90474160
Last Modified Feb 18 2024

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